1,4-Dibromo-2-methylbutane
Overview
Description
1,4-Dibromo-2-methylbutane is an organic compound with the molecular formula C5H10Br2. It is a dibromoalkane, meaning it contains two bromine atoms attached to a butane backbone. This compound is often used in organic synthesis and various chemical reactions due to its reactivity and the presence of bromine atoms, which can be substituted or eliminated under specific conditions .
Preparation Methods
Synthetic Routes and Reaction Conditions
1,4-Dibromo-2-methylbutane can be synthesized through the bromination of 2-methyl-1-butene. The reaction typically involves the addition of bromine (Br2) to the double bond of 2-methyl-1-butene in the presence of a solvent like carbon tetrachloride (CCl4) or dichloromethane (CH2Cl2). The reaction is carried out at room temperature, and the product is purified through distillation or recrystallization .
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up by using continuous flow reactors. These reactors allow for precise control of reaction conditions, such as temperature and pressure, ensuring high yields and purity of the product. The use of bromine and appropriate solvents in a controlled environment minimizes the risk of side reactions and maximizes efficiency .
Chemical Reactions Analysis
Types of Reactions
1,4-Dibromo-2-methylbutane undergoes several types of chemical reactions, including:
Substitution Reactions: The bromine atoms can be substituted by other nucleophiles, such as hydroxide ions (OH-) or amines (NH2-), leading to the formation of alcohols or amines.
Elimination Reactions: Under basic conditions, this compound can undergo dehydrohalogenation to form alkenes.
Common Reagents and Conditions
Nucleophiles: Hydroxide ions (OH-), amines (NH2-)
Bases: Potassium tert-butoxide (KOtBu), sodium ethoxide (NaOEt)
Solvents: Carbon tetrachloride (CCl4), dichloromethane (CH2Cl2)
Major Products
Alcohols: Formed through nucleophilic substitution with hydroxide ions.
Amines: Formed through nucleophilic substitution with amines.
Alkenes: Formed through elimination reactions under basic conditions.
Scientific Research Applications
1,4-Dibromo-2-methylbutane has several applications in scientific research:
Organic Synthesis: It is used as an intermediate in the synthesis of more complex organic molecules. The presence of bromine atoms makes it a versatile starting material for various chemical transformations.
Medicinal Chemistry: Researchers use this compound to synthesize potential pharmaceutical compounds
Material Science: The compound is used in the preparation of polymers and other materials with specific properties.
Mechanism of Action
The mechanism of action of 1,4-dibromo-2-methylbutane in chemical reactions involves the reactivity of the bromine atoms. In substitution reactions, the bromine atoms are replaced by nucleophiles, leading to the formation of new bonds. In elimination reactions, the bromine atoms are removed along with adjacent hydrogen atoms, resulting in the formation of double bonds (alkenes). The molecular targets and pathways involved depend on the specific reaction conditions and the nature of the nucleophiles or bases used .
Comparison with Similar Compounds
Similar Compounds
1,2-Dibromoethane: Another dibromoalkane with two bromine atoms attached to an ethane backbone. It is used as a fumigant and in organic synthesis.
1,3-Dibromopropane: A dibromoalkane with bromine atoms on the first and third carbon atoms of a propane backbone.
Uniqueness of 1,4-Dibromo-2-methylbutane
This compound is unique due to the positioning of the bromine atoms on the first and fourth carbon atoms of a butane backbone. This specific arrangement allows for selective reactions and the formation of specific products that may not be achievable with other dibromoalkanes. Its reactivity and versatility make it a valuable compound in various fields of research and industry .
Properties
IUPAC Name |
1,4-dibromo-2-methylbutane | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H10Br2/c1-5(4-7)2-3-6/h5H,2-4H2,1H3 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SBCDMKDTWODACO-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(CCBr)CBr | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H10Br2 | |
Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30969631 | |
Record name | 1,4-Dibromo-2-methylbutane | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30969631 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
229.94 g/mol | |
Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
54462-66-7 | |
Record name | 1,4-Dibromo-2-methylbutane | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0054462667 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 1,4-Dibromo-2-methylbutane | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30969631 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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